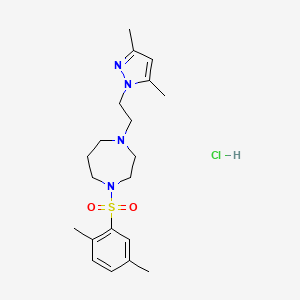-lambda5-phosphanethione CAS No. 146065-32-9](/img/structure/B2389075.png)
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione is a complex organic compound characterized by its bulky tert-butyl groups and phosphinothioyl moiety
Méthodes De Préparation
The synthesis of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione typically involves multiple steps, starting with the preparation of the core aniline structure. The synthetic route may include:
Alkylation: Introduction of tert-butyl groups to the aromatic ring.
Phosphinothioylation: Incorporation of the phosphinothioyl group using appropriate reagents such as phosphinothioyl chloride.
Methoxylation: Addition of the methoxy group to the trimethylphenyl ring.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups may influence the compound’s binding affinity and specificity, while the phosphinothioyl group can participate in various chemical interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar compounds to methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylpyrimidine: Used as a sterically hindered base in organic synthesis.
2,4,6-Tri-tert-butyl-N-methylaniline: An aniline derivative with steric hindrance.
The uniqueness of this compound lies in its combination of bulky tert-butyl groups and the phosphinothioyl moiety, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
IUPAC Name |
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NOPS/c1-18-14-19(2)25(20(3)15-18)31(32,30-13)29-24-22(27(7,8)9)16-21(26(4,5)6)17-23(24)28(10,11)12/h14-17H,1-13H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWFUVITBQVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NOPS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2388994.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)
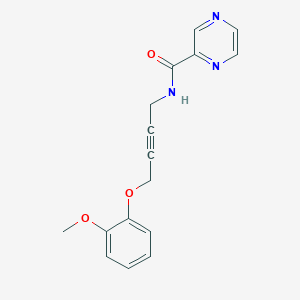

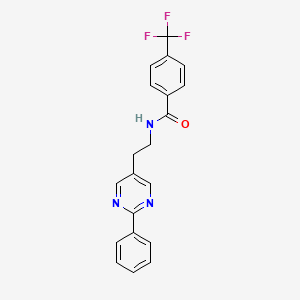
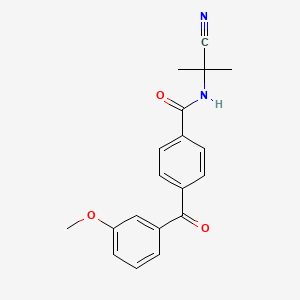
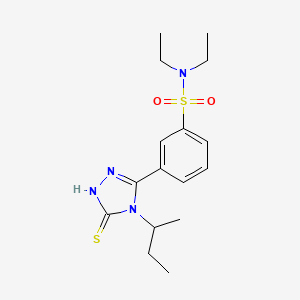
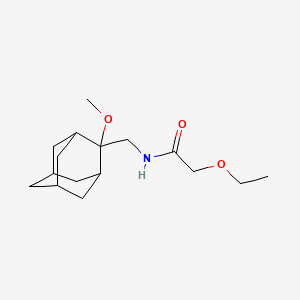
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)
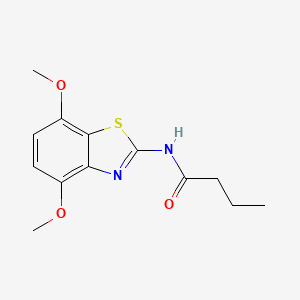

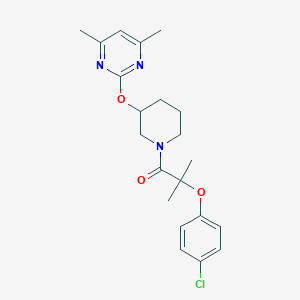
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
